molecular formula C15H19FN2O3 B11040854 1-(4-fluorophenyl)-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide

1-(4-fluorophenyl)-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11040854
M. Wt: 294.32 g/mol
InChI Key: YXPNTDLACUGKFR-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with a complex molecular structure It features a fluorophenyl group, a methoxypropyl chain, and a pyrrolidine ring with a carboxamide functional group

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a nucleophile.

    Attachment of the Methoxypropyl Chain: The methoxypropyl chain is attached through an alkylation reaction, where an alkyl halide reacts with an appropriate nucleophile.

    Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorophenyl)-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound’s chemical properties make it suitable for use in various industrial processes, including catalysis and chemical synthesis.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide: This compound features a chlorophenyl group instead of a fluorophenyl group, leading to differences in chemical reactivity and biological activity.

    1-(4-Bromophenyl)-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide: The presence of a bromophenyl group in this compound results in distinct chemical and physical properties compared to the fluorophenyl derivative.

    1-(4-Methylphenyl)-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H19FN2O3

Molecular Weight

294.32 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H19FN2O3/c1-21-8-2-7-17-15(20)11-9-14(19)18(10-11)13-5-3-12(16)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,17,20)

InChI Key

YXPNTDLACUGKFR-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)F

Origin of Product

United States

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